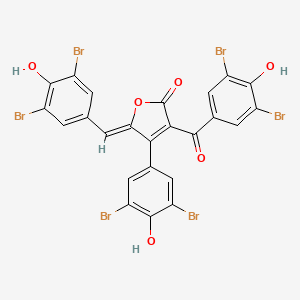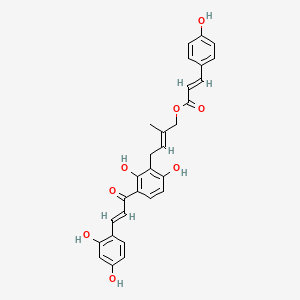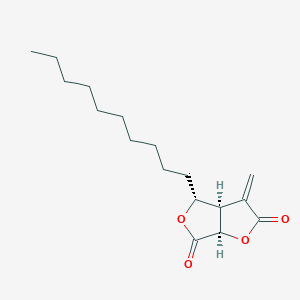
Cadiolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadiolide B is an olefinic compound. It derives from a cinnamic acid.
Cadiolide B is a natural product found in Botryllus with data available.
Aplicaciones Científicas De Investigación
Synthesis of Cadiolide B
Cadiolide B has been successfully synthesized in a laboratory setting. The first synthesis was achieved in a 6-step process from 4-bromo-2(5H)-furanone, involving sequential, regiocontrolled introduction of three furanone substituents through aldol reactions and Suzuki cross coupling (Boukouvalas & Pouliot, 2005).
Antibacterial Properties
Cadiolide B and its analogues have demonstrated significant antibacterial activity. Some compounds within the cadiolide class exhibited potent antibacterial activity against drug-resistant strains with MICs comparable to marketed drugs like vancomycin and linezolid (Wang et al., 2017). Additionally, synthetic cadiolide analogues have shown strong inhibitory effects on bacterial biofilm formation, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (Mairink et al., 2018).
Antiviral and Cytotoxic Activities
Cadiolide B has shown antiviral activity against the Japanese encephalitis virus. Additionally, it exhibited cytotoxic activity against breast cancer cell lines at concentrations of less than 1 μM (Smitha et al., 2014).
Propiedades
Nombre del producto |
Cadiolide B |
|---|---|
Fórmula molecular |
C24H10Br6O6 |
Peso molecular |
873.8 g/mol |
Nombre IUPAC |
(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H10Br6O6/c25-11-1-8(2-12(26)21(11)32)3-17-18(9-4-13(27)22(33)14(28)5-9)19(24(35)36-17)20(31)10-6-15(29)23(34)16(30)7-10/h1-7,32-34H/b17-3- |
Clave InChI |
CJOZHMMQXWACBU-YPEHOIGNSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Sinónimos |
cadiolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)


amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)






